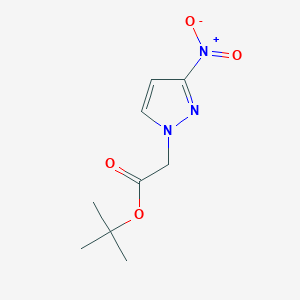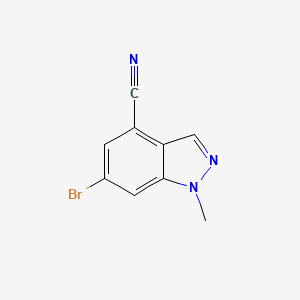
2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester
Descripción general
Descripción
2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is a useful research compound. Its molecular formula is C13H17BF2O2S and its molecular weight is 286.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.1010374 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Biosensors
Phenylboronic acid (PBA) derivatives have been utilized in the development of electrochemical biosensors for glucose sensing, leveraging their ability to selectively bind 1,2- and 1,3-diols to form boronate esters in neutral aqueous media. Such sensors, including PBA-modified electrodes, have found applications in voltammetric and potentiometric glucose monitoring, with potential expansions into glycoprotein detection, including glycated hemoglobin (HbA1c) for diabetes management (Anzai, 2016).
Fluorescent Chemosensors
Derivatives of phenylboronic acids, akin to 2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester, serve as platforms for the development of fluorescent chemosensors. These chemosensors have demonstrated high selectivity and sensitivity in detecting a wide array of analytes, including metal ions and neutral molecules, signifying their importance in environmental monitoring and clinical diagnostics (Roy, 2021).
Environmental Degradation
The environmental degradation of polyfluoroalkyl chemicals, which may include derivatives of the compound , has been studied to understand their breakdown into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). These studies are crucial for assessing the environmental fate and potential toxicological impacts of these chemicals, contributing to regulatory actions and environmental protection efforts (Liu & Avendaño, 2013).
Biopolymer Modification
Chemical modification of xylan, a biopolymer, through the introduction of phenylboronic acid derivatives has shown promise in creating new ethers and esters with unique properties. These modifications can lead to the development of novel materials with specific applications in drug delivery and as antimicrobial agents, showcasing the versatility and potential of phenylboronic acid derivatives in material science (Petzold-Welcke et al., 2014).
Mecanismo De Acción
Target of Action
The primary target of 2,6-Difluoro-4-(methylthio)phenylboronic acid pinacol ester is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron atom in the compound transfers the formally nucleophilic organic groups to a palladium catalyst . This results in the formation of a new carbon-carbon bond.
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds.
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored at 2-8°c for optimal stability
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of complex organic compounds, including pharmaceuticals and polymers. The compound’s use in the Suzuki–Miyaura coupling reaction has made it a valuable tool in organic synthesis .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the rate of hydrolysis of similar boronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of the reaction environment.
Análisis Bioquímico
Biochemical Properties
They can interact with various enzymes, proteins, and other biomolecules, often serving as inhibitors or activators .
Cellular Effects
Boronic esters are known to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic esters are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Propiedades
IUPAC Name |
2-(2,6-difluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)11-9(15)6-8(19-5)7-10(11)16/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNRDQCFASRPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)SC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)
![[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile](/img/structure/B6335365.png)
![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid HCl](/img/structure/B6335367.png)

![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)






